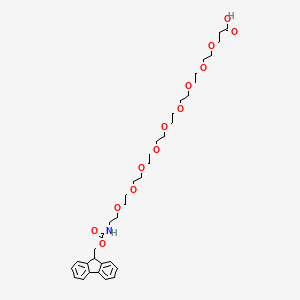

Fmoc-N-amido-PEG9-acid

描述

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEESTRVILHNOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-N-amido-PEG9-acid: Properties, Protocols, and Advanced Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fmoc-N-amido-PEG9-acid, a heterobifunctional linker critical to modern bioconjugation and pharmaceutical sciences. Moving beyond a simple datasheet, this guide offers field-proven insights into the molecule's chemical properties, detailed experimental protocols, and the strategic rationale behind its application in advanced therapeutic modalities.

Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker

In the landscape of complex biologics and targeted therapeutics, the linker molecule is not merely a connector but a critical component that dictates the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. This compound has emerged as a versatile tool due to its unique trifecta of functionalities: a base-labile Fmoc-protected amine, a flexible nine-unit polyethylene glycol (PEG) spacer, and a reactive terminal carboxylic acid.

-

The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines, central to modern solid-phase peptide synthesis (SPPS).[1][2][3] Its defining characteristic is its stability in acidic conditions while being readily cleaved by mild bases, such as piperidine.[2][3][4] This orthogonality allows for selective deprotection without disturbing acid-labile protecting groups on other parts of a molecule, a cornerstone of complex multi-step syntheses.[5][6]

-

The PEG Spacer: The nine-unit PEG chain is the workhorse of this linker. PEGylation, the process of attaching PEG chains to molecules, is a proven strategy to enhance the pharmacological properties of therapeutics.[7][8][9] The hydrophilic PEG spacer increases the aqueous solubility and hydrodynamic volume of the conjugate, which can extend its plasma half-life by reducing renal clearance.[7][8][10] This "stealth effect" can also mask the molecule from the host's immune system, thereby reducing immunogenicity.[8][11]

-

The Carboxylic Acid: The terminal carboxylic acid provides a robust handle for conjugation to primary amines on proteins, peptides, or other molecules. Through the use of carbodiimide chemistry, it forms a stable and permanent amide bond.[12][13][14]

This combination of features makes this compound an ideal candidate for applications requiring sequential and controlled conjugation, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[15][]

Core Physicochemical Properties

A thorough understanding of the molecule's physical and chemical characteristics is paramount for successful experimental design, ensuring optimal reaction conditions and storage.

| Property | Value | Source |

| CAS Number | 1191064-81-9 | [13][14][15][][17] |

| Molecular Formula | C36H53NO13 | [13][14][15][17] |

| Molecular Weight | 707.81 g/mol | [13][14][17] |

| Appearance | Colorless to off-white liquid or solid | [15] |

| Purity | Typically >95% | [13][17] |

| Solubility | Soluble in DMSO, DMF, DCM, and aqueous media | [13][14][15] |

| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [14][18] |

| Storage (Solutions) | Prepare stock solutions in anhydrous solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [15][18] |

Experimental Protocols & Methodologies

The true utility of this compound lies in its sequential reactivity. The following protocols provide a validated framework for its use.

Workflow for Sequential Bioconjugation

The core strategy involves first reacting the terminal carboxylic acid, followed by the deprotection of the Fmoc group to reveal the amine for a second conjugation step.

Caption: Sequential conjugation workflow using this compound.

Protocol 1: Activation of Carboxylic Acid and First Conjugation

This protocol details the formation of a stable amide bond with an amine-containing molecule.

Expert Insight: The choice of activating agent is critical. For simple conjugations, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is cost-effective. For more sensitive or sterically hindered substrates, or to minimize side reactions, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the superior choice due to its higher efficiency and faster reaction kinetics.[13][19]

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Amine-containing molecule of interest

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mM).

-

Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution. Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step generates the highly reactive aminium/uronium active ester.

-

Conjugation: Add a solution of the amine-containing molecule (1.0 equivalent) in a suitable solvent to the activated linker solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging conjugations. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

-

Purification: Upon completion, purify the resulting Fmoc-protected conjugate using a suitable chromatographic technique to remove unreacted starting materials and coupling reagents.

Protocol 2: Fmoc Group Deprotection

This step removes the Fmoc protecting group to expose the primary amine for subsequent reactions.

Expert Insight: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine.[4] Piperidine is the reagent of choice as it efficiently traps the dibenzofulvene byproduct, preventing its potential reaction with the newly liberated amine.[1] A 20% (v/v) solution in DMF is standard and typically provides rapid and complete deprotection.[20][21]

Materials:

-

Fmoc-protected PEG conjugate

-

Piperidine

-

Dimethylformamide (DMF)

Procedure:

-

Deprotection Solution: Prepare a fresh 20% (v/v) solution of piperidine in DMF.

-

Reaction: Dissolve the Fmoc-protected conjugate in DMF and treat it with the 20% piperidine solution.

-

Incubation: Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes. The progress can be monitored by UV spectroscopy by observing the disappearance of the Fmoc absorbance.

-

Work-up: Once the reaction is complete, the piperidine and byproducts are typically removed by repeated co-evaporation with a suitable solvent or by purification (e.g., precipitation or chromatography), yielding the amine-functionalized conjugate.

Key Applications in Drug Development

The unique structure of this compound lends itself to several high-value applications in modern pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a building block in SPPS to incorporate a hydrophilic PEG spacer into a peptide sequence. This is particularly useful for improving the solubility and pharmacokinetic profile of synthetic peptides.[22][23] The Fmoc group on the PEG linker is compatible with standard Fmoc-based SPPS chemistry. The terminal carboxylic acid allows for its coupling to the free amine of the growing peptide chain on the solid support.

Caption: Integration of the PEG linker into Solid-Phase Peptide Synthesis.

Antibody-Drug Conjugates (ADCs) and PROTACs

This linker is highly valuable for constructing ADCs and PROTACs.[15][] In a typical ADC synthesis, the linker's carboxylic acid can be conjugated to a potent cytotoxic drug. Following purification, the Fmoc group is removed, and the now-free amine is conjugated to a reactive site on a monoclonal antibody. This sequential approach ensures a well-defined final product. A similar strategy is employed for PROTACs, where the linker bridges a target-binding ligand and an E3 ligase-binding ligand.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the precise construction of complex bioconjugates. Its well-defined structure, featuring orthogonally reactive termini separated by a pharmacologically beneficial PEG spacer, provides researchers with a high degree of control over their synthetic strategies. By understanding the core principles of its reactivity and applying the robust protocols outlined in this guide, scientists and drug developers can effectively leverage this versatile linker to advance the frontiers of medicine and create next-generation therapeutics.

References

- Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. [Link]

- The Art of PEGylation: From Simple Polymer to Sophistic

- What Are Fmoc Protecting Groups?. YouTube. [Link]

- PEGyl

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. LinkedIn. [Link]

- PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

- Fmoc Definition - Organic Chemistry Key Term. Fiveable. [Link]

- This compound. CD Bioparticles. [Link]

- Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. AxisPharm. [Link]

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

- Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. chempep.com [chempep.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. chempep.com [chempep.com]

- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEGylation - Wikipedia [en.wikipedia.org]

- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound - CD Bioparticles [cd-bioparticles.net]

- 13. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]

- 14. medkoo.com [medkoo.com]

- 15. This compound | PEG analogue | CAS# 1191064-81-9 | InvivoChem [invivochem.com]

- 17. precisepeg.com [precisepeg.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 23. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-N-amido-PEG9-acid: Structure, Properties, and Applications in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount to achieving desired pharmacological profiles. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has emerged as a cornerstone strategy to enhance the solubility, stability, and in vivo half-life of peptides and other biologics.[1] Among the diverse array of PEGylation reagents, Fmoc-N-amido-PEG9-acid has garnered significant attention as a versatile, monodisperse linker for applications ranging from solid-phase peptide synthesis (SPPS) to the construction of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and expert insights to empower researchers in their drug development endeavors.

Core Characteristics of this compound

This compound is a heterobifunctional linker characterized by a discrete polyethylene glycol chain of nine ethylene oxide units. This monodispersity is a critical attribute, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate, a stark advantage over traditional polydisperse PEGs which comprise a mixture of chain lengths.[4][5]

The molecule possesses two key functional moieties: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The Fmoc group is a base-labile protecting group, readily cleaved under mild basic conditions, typically with piperidine, to reveal a primary amine for subsequent conjugation.[6] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as the lysine residues on a protein or the N-terminus of a peptide.[7][8]

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C36H53NO13 | [9] |

| Molecular Weight | 707.81 g/mol | [9] |

| CAS Number | 1191064-81-9 | [9] |

| Appearance | White to off-white solid or viscous oil | [1] |

| Purity | Typically >95% | [9] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | [10] |

The hydrophilic nature of the PEG9 spacer significantly enhances the aqueous solubility of the molecules to which it is conjugated, a crucial factor for improving the bioavailability and formulation of hydrophobic drugs.[11]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), where it serves as a hydrophilic spacer to modify the properties of synthetic peptides.[12] Its incorporation can improve the solubility of hydrophobic peptides, reduce aggregation, and enhance their pharmacokinetic profiles.[13]

The Causality Behind Experimental Choices in SPPS

The choice of coupling and deprotection reagents is critical for the successful incorporation of this compound. The bulky nature of the PEG chain can introduce steric hindrance, potentially slowing down reaction kinetics.[14] Therefore, highly efficient coupling reagents and robust deprotection conditions are recommended.

-

Coupling Reagents: Urionium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred due to their rapid activation of the carboxylic acid and high coupling efficiencies.[15][16] The addition of an activator base like N,N-Diisopropylethylamine (DIPEA) is essential to facilitate the reaction.[17]

-

Deprotection Reagents: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal.[18] However, for sequences prone to aggregation or where steric hindrance is a concern, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[8]

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

HATU (or HBTU)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM (Dichloromethane)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, add a 20% piperidine in DMF solution to the resin and agitate for 5-15 minutes. Drain the solution and repeat the piperidine treatment for another 5-15 minutes. Wash the resin thoroughly with DMF (5-7 times).[17]

-

Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

-

Activation of this compound:

-

In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) in DMF.

-

Add HATU (1.9-4 equivalents) and HOBt (2-5.5 equivalents) to the solution.

-

Add DIPEA (4-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[17]

-

-

Coupling Reaction:

-

Add the pre-activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.

-

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and then with DCM (3 times).

-

Final Fmoc Deprotection: To expose the N-terminal amine of the newly added PEG linker for further peptide elongation, repeat the Fmoc deprotection step as described in step 2.

Caption: General workflow for synthesizing an ADC using a PEG9 linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. [19]The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. [19]The flexibility and hydrophilicity of the PEG9 linker can facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. [10] Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound typically involves a stepwise approach, coupling one ligand to the linker, followed by deprotection and coupling of the second ligand. [7]

Purification and Characterization of PEGylated Molecules

The purification and characterization of molecules synthesized with this compound are crucial for ensuring their purity and structural integrity.

Purification Techniques

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PEGylated peptides. [20]A C18 or C8 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA). [21]* Size-Exclusion Chromatography (SEC): SEC is useful for separating the PEGylated product from unreacted starting materials and smaller impurities based on size.

-

Ion-Exchange Chromatography (IEX): IEX can be employed to separate PEGylated species based on differences in their overall charge.

Example HPLC Gradient for a PEGylated Peptide:

| Time (min) | % Mobile Phase B (0.1% TFA in Acetonitrile) |

| 0 | 10 |

| 30 | 60 |

| 35 | 90 |

| 40 | 90 |

| 41 | 10 |

| 50 | 10 |

Note: This is a general gradient and should be optimized for each specific peptide.

Characterization Methods

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the PEGylated product and assessing its purity. [1][22]The monodisperse nature of the PEG9 linker results in a single, well-defined peak, simplifying spectral interpretation. [22]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated molecule, including the site of PEGylation and the conformation of the peptide or protein. [23][24]The characteristic signal of the ethylene glycol protons can also be used for quantification. [25]

Conclusion

This compound is a powerful and versatile tool for researchers in drug development. Its well-defined, monodisperse structure, coupled with its hydrophilic properties, offers significant advantages in the synthesis and optimization of therapeutic peptides, ADCs, and PROTACs. By understanding its core characteristics and employing the detailed protocols outlined in this guide, scientists can effectively leverage this advanced linker to engineer next-generation therapeutics with improved efficacy and safety profiles. The self-validating nature of the described protocols, grounded in established chemical principles and supported by robust analytical techniques, ensures a high degree of confidence in the experimental outcomes.

References

- Benefits of Monodisperse PEG Linkers in Drug Development. (2019). Labinsights.

- The Advantages of Monodisperse PEG In Drug Development? (2021). PharmiWeb.com.

- Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025). Labinsights.

- Ravera, E., Ciambellotti, S., Cerofolini, L., Martelli, T., et al. (2016). Solid-State NMR of PEGylated Proteins. Angewandte Chemie International Edition, 55(7), 2446-2449.

- Wang, Y. S., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, 88(7), 3730-3738.

- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. (2016). Analytical Chemistry.

- PEGylated Drug Bioanalysis by NMR. Intertek.

- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.

- Problems and solutions in pegylation of protein and peptide drugs. ResearchGate.

- Ramos-de-la-Peña, A. M., et al. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. International Journal of Peptide Research and Therapeutics, 25(4), 1215-1227.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.

- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2020). Pharmaceuticals, 13(9), 245.

- Purification and Production of Pegylated Proteins using Membrane Processes. (2013).

- N-Terminal Deprotection - Fmoc removal. Aapptec.

- Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). Chemistry – An Asian Journal, 17(13), e202200318.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules, 21(11), 1547.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). Molecules.

- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025). Journal of the Mexican Chemical Society.

- Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Chemical Biology, 1(5), 337-353.

- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2017). Antibodies, 6(2), 14.

- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (2023). LinkedIn.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Preparative RP-HPLC Method For Purifying Peptides. (2012).

- Peptide purification using HPLC ? ResearchGate.

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450.

- Coupling Reagents. Aapptec.

- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.

- This compound. Precise PEG.

- Novabiochem® Coupling reagents. Merck.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. precisepeg.com [precisepeg.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. labinsights.nl [labinsights.nl]

- 12. chempep.com [chempep.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. peptide.com [peptide.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hplc.eu [hplc.eu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]

Fmoc-N-amido-PEG9-acid solubility in DMSO and aqueous solutions

An In-depth Technical Guide to the Solubility of Fmoc-N-amido-PEG9-acid in DMSO and Aqueous Solutions

Authored by: Senior Application Scientist

Introduction: The Crucial Role of a Versatile Linker in Advanced Bioconjugation

In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component dictating the success of the final conjugate.[][2] this compound is a premier example of such a sophisticated chemical tool. It is a heterobifunctional linker featuring three key chemical motifs:

-

A Fluorenylmethyloxycarbonyl (Fmoc)-protected amine : This group provides an orthogonal handle that is stable under a variety of conditions but can be selectively removed using a base, typically piperidine, to reveal a reactive primary amine.[3][4][5]

-

A nine-unit polyethylene glycol (PEG) chain : This hydrophilic spacer is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting conjugate.[3][4][6][7]

-

A terminal carboxylic acid : This functional group allows for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, a reaction that requires activation with reagents like EDC or HATU.[4][8][9]

The efficacy of any experimental protocol involving this compound is fundamentally dependent on its proper dissolution. An incomplete or unstable solution can lead to inaccurate quantification, low reaction yields, and irreproducible results. This guide provides a comprehensive analysis of the solubility characteristics of this compound in both dimethyl sulfoxide (DMSO), a common organic solvent, and various aqueous systems, offering field-proven protocols and explaining the chemical principles behind them.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before proceeding to solubility protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₅₃NO₁₃ | [3][10] |

| Molecular Weight | ~707.8 g/mol | [3][4][10] |

| CAS Number | 1191064-81-9 | [3][4][10] |

| Purity | Typically ≥98% | [3][4] |

| Appearance | Colorless to off-white liquid or solid | [2] |

Section 1: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice for preparing high-concentration stock solutions of this compound. Its polar aprotic nature effectively solvates the molecule, accommodating both its hydrophobic Fmoc group and the hydrophilic PEG-acid chain.

Causality of High Solubility in DMSO

The amphiphilic character of this compound is key to its behavior. The large, nonpolar, aromatic Fmoc group contributes to its solubility in organic solvents, while the polar PEG chain and carboxylic acid group are well-solvated by DMSO's highly polar S=O bond. This dual compatibility results in excellent solubility. Supplier data confirms that the compound is readily soluble in DMSO, as well as other organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[4] For a similar, longer-chain compound (Fmoc-N-PEG24-acid), quantitative data shows solubility up to 100 mg/mL in DMSO.[11]

Self-Validating Protocol for Preparing a DMSO Stock Solution

This protocol is designed to ensure complete and stable dissolution, which is critical for downstream applications.

Materials:

-

This compound

-

Anhydrous DMSO (newly opened bottle recommended)

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer and/or sonicator bath

Procedure:

-

Pre-Equilibration: Allow the vial of this compound to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound.[12][13]

-

Weighing: Accurately weigh the desired amount of the compound in a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mg/mL). Using anhydrous DMSO is crucial as moisture can affect the stability and solubility of the compound.[11]

-

Dissolution:

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Validation Checkpoint: Visually inspect the solution. It should be clear and free of any particulate matter.

-

Troubleshooting: If dissolution is incomplete, sonicate the vial in a water bath for 5-10 minutes.[11] Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat.

-

-

Storage: Once fully dissolved, the stock solution should be stored at -20°C. It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Section 2: Solubility in Aqueous Solutions

While the PEG chain is intended to confer water solubility, the presence of the large, hydrophobic Fmoc group makes the aqueous solubility of this compound complex and highly dependent on environmental conditions, particularly pH.

The Dichotomy of pH: Solubility vs. Stability

The terminal carboxylic acid is the primary determinant of pH-dependent solubility.

-

At Neutral or Acidic pH (pH < 7): The carboxylic acid is predominantly in its protonated, neutral form (-COOH). This reduces the overall polarity of the molecule, leading to poor solubility in water. Aggregation is common under these conditions.

-

At Basic pH (pH > 8): The carboxylic acid deprotonates to its carboxylate form (-COO⁻), a charged and more polar group that significantly enhances aqueous solubility.

-

The Critical Caveat: The Fmoc protecting group is notoriously base-labile.[3][4] Exposing the compound to basic conditions (typically pH > 9) will initiate the cleavage of the Fmoc group, yielding a free amine. This is often an undesired side reaction if the goal is to use the intact linker.

Therefore, achieving high concentrations in purely aqueous buffers without compromising the integrity of the Fmoc group is often impractical.

Field-Proven Protocol for Preparing Aqueous Working Solutions

The most reliable method for preparing aqueous solutions is to dilute a high-concentration DMSO stock solution into the desired aqueous buffer. This co-solvent approach maintains solubility while minimizing the risk of precipitation.

Materials:

-

Validated DMSO stock solution of this compound (from Section 1)

-

Target aqueous buffer (e.g., PBS, HEPES, MES), filtered and degassed.

-

Sterile polypropylene tubes

Procedure:

-

Initial Calculation: Determine the final volume and concentration required for your experiment. Ensure the final concentration of DMSO is compatible with your biological system (typically <1%, often <0.1%).

-

Buffer Preparation: Add the majority of the aqueous buffer volume to the final reaction tube.

-

Dilution: While vortexing the aqueous buffer gently, slowly add the required volume of the DMSO stock solution drop-by-drop. Pipetting the stock solution directly into the bulk of the buffer (not onto the sides of the tube) is crucial.

-

Validation Checkpoint: After addition, continue to mix for 1 minute. The final solution should remain clear. If any cloudiness or precipitate (Tyndall effect) is observed, it indicates that the solubility limit has been exceeded.

-

Troubleshooting: If precipitation occurs, the experimental design must be altered. Options include:

-

Lowering the final concentration of the PEG linker.

-

Slightly increasing the final percentage of the organic co-solvent, if the experimental system can tolerate it.

-

Comparative Summary: DMSO vs. Aqueous Solutions

| Feature | DMSO | Aqueous Solutions |

| Qualitative Solubility | High | Low to Insoluble (pH dependent) |

| Underlying Principle | Polar aprotic nature effectively solvates both hydrophobic Fmoc and hydrophilic PEG-acid moieties. | Hydrophobic Fmoc group counteracts the hydrophilic effect of the PEG chain. Solubility is poor unless the carboxylic acid is deprotonated at basic pH. |

| Key Challenge | Hygroscopic nature requires the use of anhydrous solvent for long-term stability. | Balancing solubility (favored at basic pH) with the stability of the base-labile Fmoc group. |

| Best Practice | Prepare concentrated, validated stock solutions (10-100 mg/mL) for storage.[11] | Prepare dilute working solutions immediately before use by diluting a DMSO stock into the aqueous buffer (co-solvent method). |

Experimental Workflow: Activation and Conjugation

Understanding solubility is the first step. This workflow illustrates how to apply this knowledge in a common bioconjugation procedure.

Workflow: Preparing this compound for Amide Bond Formation

Caption: Workflow for preparing and using this compound.

Step-by-Step Methodology

-

Prepare Stock Solution: Following the protocol in Section 1, prepare a validated stock solution of this compound in anhydrous DMSO (e.g., at 14.1 mM, which is 10 mg/mL).

-

Activate Carboxylic Acid: In a separate, anhydrous environment, react the this compound from the stock solution with an activating agent. For example, mix the linker with 1.1 equivalents of HOBt/HBTU and 2.2 equivalents of DIPEA in anhydrous DMF or DMSO. Allow this activation reaction to proceed for 15-30 minutes at room temperature. This creates a highly reactive intermediate (an active ester) ready to couple with an amine.

-

Perform Conjugation: Add the activated linker solution from step 2 to your amine-containing substrate (e.g., a protein or peptide) in a suitable aqueous buffer (e.g., PBS, pH 7.4-8.0). The key is to perform this addition slowly while stirring and to ensure the final concentration of the organic solvent from the activation step is compatible with the stability of your substrate.

-

Quench and Purify: After the desired reaction time (e.g., 2-4 hours), the reaction can be quenched by adding a small molecule with a primary amine (like Tris or glycine). The final conjugated product is then purified using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

This in-depth guide provides the necessary technical framework for researchers, scientists, and drug development professionals to confidently and successfully handle this compound. By understanding the chemical principles governing its solubility and adhering to these validated protocols, users can ensure the reproducibility and success of their advanced bioconjugation and drug development workflows.

References

- BenchChem. Technical Guide: Fmoc-N-PEG24-acid Solubility and Stability.

- CD Bioparticles. This compound.

- BroadPharm. This compound, 1191064-81-9.

- Shochem.

- Precise PEG. This compound.

- Benchchem. The Influence of PEGylation on Aqueous Solubility: A Technical Guide.

- Vector Labs. Fmoc-N-amido-dPEG®₁₂-acid.

- BroadPharm. Fmoc-N-amido-PEG4-acid, 557756-85-1.

- BroadPharm. Fmoc-N-amido-PEG20-acid, 1952360-93-8.

- BOC Sciences. This compound | CAS 1191064-81-9.

- Vector Labs. Fmoc-N-amido-dPEG®₃-acid.

- InvivoChem. This compound | PEG analogue | CAS# 1191064-81-9.

- BroadPharm. Fmoc PEG, PEG reagent, PEG linker.

- Xi'an Qiyue Biological Technology Co., Ltd. This compound.

- Sigma-Aldrich. Fmoc-N-amido-dPEG 4-acid 557756-85-1.

- AAPPTEC. Handling and Storage of Peptides - FAQ.

Sources

- 2. This compound | PEG analogue | CAS# 1191064-81-9 | InvivoChem [invivochem.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound, 1191064-81-9 | BroadPharm [broadpharm.com]

- 5. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound-西安齐岳生物 [0qy.com]

- 8. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 9. Fmoc-N-amido-PEG20-acid, 1952360-93-8 | BroadPharm [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Stability and Storage of Fmoc-N-amido-PEG9-acid

Introduction: The Critical Role of Linker Integrity in Advanced Bioconjugation

Fmoc-N-amido-PEG9-acid is a cornerstone in modern bioconjugation and drug development, serving as a high-purity, heterobifunctional linker. Its structure, comprising a base-labile Fmoc-protected amine, a flexible and hydrophilic 9-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers researchers precise control in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated peptides.[1][2] The efficacy, safety, and reproducibility of these advanced therapeutics are inextricably linked to the chemical integrity of their constituent parts. Therefore, a comprehensive understanding of the stability of this compound and the principles guiding its proper storage and handling is not merely a matter of good laboratory practice, but a fundamental prerequisite for successful research and development.

This guide provides a detailed examination of the factors influencing the stability of this compound, potential degradation pathways, and evidence-based protocols for its storage and stability assessment. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to ensure the quality and reliability of this critical reagent in their work.

Chemical Structure and Inherent Stability Characteristics

To understand the stability of this compound, we must first consider its constituent functional groups and their inherent chemical properties.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This amine-protecting group is specifically designed for its lability under mild basic conditions, typically cleavage with a solution of 20% piperidine in DMF. Conversely, the Fmoc group is notably stable in acidic conditions, which forms the basis of its orthogonality in solid-phase peptide synthesis (SPPS).

-

Amide Bond: The amide bond linking the Fmoc-N-amido moiety to the PEG spacer is exceptionally stable.[3] This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, imparting a partial double-bond character to the C-N bond.[4] This makes the amide bond highly resistant to hydrolysis under neutral and mildly acidic or basic conditions.[5][6][7]

-

Polyethylene Glycol (PEG) Backbone: The PEG chain, composed of repeating ethylene glycol units, is generally considered stable. However, the ether linkages within the PEG backbone are susceptible to auto-oxidation, a process that can be accelerated by heat, light, and the presence of transition metal ions.[8][9] This oxidative degradation can lead to chain scission and the formation of impurities such as formaldehyde and formic acid.[10][11][12]

-

Terminal Carboxylic Acid: The carboxylic acid moiety is a stable functional group under typical storage conditions. Its primary role is to serve as a reactive handle for conjugation to primary amines via activation with reagents like EDC or HATU.[2]

The overall stability of the this compound molecule is therefore a composite of the high stability of the amide and carboxylic acid groups, the conditional lability of the Fmoc group, and the potential for oxidative degradation of the PEG chain.

Potential Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for designing appropriate storage conditions and stability-indicating analytical methods.

Premature Fmoc Group Cleavage

The most immediate stability concern for this compound is the premature cleavage of the Fmoc group. Exposure to basic conditions, even mild ones, can initiate this degradation.

-

Causality: The deprotection mechanism involves the abstraction of the acidic proton on the fluorenyl ring system by a base, leading to β-elimination and the release of dibenzofulvene and the free amine.

-

Practical Implications: Storage in the presence of basic residues, or in solvents that can degrade to form basic impurities (e.g., degradation of DMF to dimethylamine), can lead to a gradual loss of the Fmoc protection over time. This would result in the presence of the free amine version of the PEG linker, which could lead to unintended side reactions in subsequent conjugation steps.

Oxidative Degradation of the PEG Chain

The PEG backbone, while generally robust, is susceptible to oxidative degradation, particularly during long-term storage or exposure to harsh conditions.

-

Causality: This process is typically initiated by free radicals and can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen and metal ions.[9][10][13] The reaction proceeds via a chain reaction involving the formation of hydroperoxides, which can then decompose to cause chain scission.[14]

-

Practical Implications: Oxidative degradation leads to a heterogeneous mixture of shorter PEG fragments with various end groups (e.g., aldehydes, ketones, carboxylic acids). This not only reduces the purity of the this compound but can also introduce reactive impurities that may interfere with subsequent reactions.

Hydrolysis of the Amide Bond (Under Extreme Conditions)

While the amide bond is highly stable under normal conditions, it can be hydrolyzed under harsh acidic or basic conditions, typically requiring elevated temperatures.

-

Causality: The mechanism involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide.[4]

-

Practical Implications: This degradation pathway is not a significant concern under recommended storage conditions. However, it is a factor to consider during "forced degradation" or stress testing studies designed to probe the intrinsic stability of the molecule.[1]

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Rationale |

| Temperature | 2-8°C | -20°C or below[15][16][17] | Lowering the temperature significantly reduces the rate of all chemical degradation reactions, including oxidative degradation and potential hydrolysis.[9] |

| Atmosphere | Sealed container | Inert gas (Argon or Nitrogen)[13] | An inert atmosphere displaces oxygen, which is a key reactant in the oxidative degradation of the PEG chain.[10][13] |

| Light | Protect from light | Store in the dark (amber vial or opaque container)[15] | Light, particularly UV light, can provide the energy to initiate free-radical formation, leading to oxidative degradation of the PEG backbone.[8] |

| Moisture | Keep dry | Store in a desiccated environment[15] | While the amide bond is resistant to hydrolysis, minimizing moisture prevents potential acid- or base-catalyzed hydrolysis over long-term storage, especially if impurities are present. |

| Container | Tightly sealed glass vial | Tightly sealed glass vial | Glass is an inert material that is less likely to leach impurities compared to some plastics. A tight seal prevents the ingress of moisture and oxygen. |

| Handling | Allow to warm to room temperature before opening.[17] | Allow to warm to room temperature before opening.[17] | This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate degradation. |

| Solvent Storage | Use freshly prepared solutions. | Not recommended. Prepare solutions fresh. | Solvents can degrade over time, potentially forming reactive impurities. For example, DMF can degrade to form dimethylamine, which is basic and can cleave the Fmoc group. |

Experimental Protocol for Stability Assessment

To ensure the quality of this compound, particularly for critical applications or after long-term storage, a stability assessment is recommended. The following protocol outlines a forced degradation study, which is a common approach in the pharmaceutical industry to identify potential degradation products and establish stability-indicating analytical methods.[1][2][18]

Objective

To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[19]

Materials

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Formic acid (for mobile phase)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

HPLC system with a UV detector (e.g., DAD or VWD) and a mass spectrometer (e.g., ESI-QTOF or Orbitrap)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology

1. Sample Preparation

-

Prepare a stock solution of this compound in acetonitrile or a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.[20]

-

For each stress condition, dilute the stock solution with the respective stress agent to a final concentration of 0.1 mg/mL.

2. Stress Conditions

-

Acid Hydrolysis: Mix the sample solution with 1 M HCl and incubate at 60°C for 24 hours.[21]

-

Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and incubate at room temperature for 4 hours.[21] Neutralize the solution with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and incubate at room temperature for 24 hours.[22]

-

Thermal Degradation: Incubate the solid sample and the sample solution at 80°C for 48 hours.[10]

-

Photolytic Degradation: Expose the solid sample and the sample solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Sample: Keep a sample solution at -20°C, protected from light.

3. HPLC-UV/MS Analysis

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20-30 minutes.[20]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection: Monitor at 265 nm (for the Fmoc group) and 214 nm.

-

Injection Volume: 10 µL

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: Scan a range appropriate for the parent compound (m/z ~708 for [M+H]⁺) and potential degradation products (e.g., m/z 100-1000).[23]

-

Data Acquisition: Acquire full scan data and, if possible, fragmentation data (MS/MS) for peak identification.

-

4. Data Analysis

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed and control samples.

-

Identify the mass-to-charge ratio (m/z) of any new peaks that appear in the stressed samples.

-

Propose the structures of the degradation products based on their m/z values and fragmentation patterns.

The following diagram outlines the workflow for the stability assessment protocol.

Caption: Workflow for the stability testing of this compound.

Conclusion

The chemical stability of this compound is a critical parameter that underpins its successful application in the development of advanced therapeutics and bioconjugates. While the molecule possesses a robust amide linkage, its susceptibility to premature Fmoc deprotection under basic conditions and oxidative degradation of the PEG backbone necessitates stringent storage and handling protocols. By adhering to the recommended conditions of low temperature (-20°C for long-term storage), inert atmosphere, and protection from light and moisture, researchers can significantly mitigate the risk of degradation and ensure the integrity of this vital reagent. The provided experimental protocol for stability assessment offers a comprehensive framework for validating the quality of this compound, thereby enhancing the reliability and reproducibility of experimental outcomes. Ultimately, a proactive approach to the stability and storage of this linker is an investment in the quality and success of the final therapeutic product.

References

- Payne, M. E., Kareem, O. O., Williams-Pavlantos, K., et al. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).

- BenchChem. (2025).

- Inoue, K., et al. (1997). Thermal/oxidative degradation and stabilization of polyethylene glycol. Polymer, 38(2), 317-323.

- Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 58(1), 30-38.

- Payne, M. E., et al. (2021). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol).

- ResearchGate.

- Hennink, W. E., et al. (2010). Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels. Journal of Controlled Release, 141(1), 101-107.

- CD Formulation.

- BenchChem. (2025).

- BenchChem. (2025). Comparative Purity Analysis of N3-PEG4-amido-Lys(Fmoc)

- BenchChem. (2025). An In-depth Technical Guide to the Storage, Stability, and Handling of Fmoc-NH-PEG12-CH2COOH.

- BenchChem. (2025).

- Pharmaceutical Technology. (2016).

- BenchChem. (2025).

- Intertek.

- StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?.

- PubMed. (2020).

- LNCT.

- Sincere Chemicals.

- National Center for Biotechnology Information. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling.

- ResearchGate. (2025).

- Egyptian Drug Authority. Stability Study Protocol.

- Vector Laboratories.

- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected PEG Acids: A Performance Comparison.

- MDPI. (2023).

- Quora. (2019).

- Hampton Research. (1986). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols.

- World Health Organization. (2023).

- ResearchGate. (2017).

- BenchChem. (2025).

- World Health Organization.

- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.

- Novatia.

- Technical University of Denmark. (2016). Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment.

- Vector Labor

- PubMed. (2002).

- Sigma-Aldrich.

- MDPI. (2023).

- National Center for Biotechnology Information.

Sources

- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Protein Forced Degradation Studies [intertek.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures [mdpi.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. hamptonresearch.com [hamptonresearch.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. pharmtech.com [pharmtech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. seer.ufrgs.br [seer.ufrgs.br]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to PEG Linkers in Bioconjugation

In the landscape of modern therapeutics and diagnostics, the precise chemical linkage of biomolecules—a process known as bioconjugation—is a foundational technology.[1] Central to this field are polyethylene glycol (PEG) linkers, which have become indispensable tools for improving the efficacy, safety, and stability of biopharmaceuticals.[2] This guide provides an in-depth exploration of PEG linkers, covering their fundamental chemistry, diverse architectures, profound impact on pharmacokinetics, and practical application in the laboratory.

The Core Principles of PEGylation: More Than Just a Spacer

Polyethylene glycol is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units.[2][3] The process of covalently attaching these PEG chains to molecules such as proteins, peptides, or small molecule drugs is termed "PEGylation".[2][4] This modification is far from trivial; it fundamentally alters the physicochemical properties of the parent molecule, leading to a host of therapeutic advantages.[5]

The primary benefit of PEGylation is a dramatic improvement in the drug's pharmacokinetic profile.[2] By increasing the hydrodynamic size of the molecule, PEGylation drastically reduces its rate of clearance by the kidneys.[2][4] This creates a "stealth" effect, shielding the bioconjugate from enzymatic degradation and recognition by the immune system, which in turn prolongs its circulation half-life in the bloodstream.[2][4]

Key Advantages Conferred by PEGylation:

-

Prolonged Circulatory Half-Life : Reduced renal clearance and protection from proteolysis lead to longer residence time in the body, allowing for less frequent dosing.[5][6]

-

Reduced Immunogenicity : The PEG chain masks the surface of the biomolecule, preventing or reducing the formation of neutralizing antibodies.[6][7]

-

Enhanced Solubility : PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge in formulation development.[4][6]

-

Improved Stability : PEGylation protects therapeutic proteins from enzymatic degradation, thermal stress, and pH variations.[5][6]

-

Optimized Pharmacokinetics : The altered size and properties of the conjugate can lead to better tissue distribution and accumulation at target sites.[6]

The Chemistry of Connection: Functional Groups and Linker Architecture

A PEG linker is not merely a PEG polymer; it is a PEG polymer that has been chemically activated with reactive functional groups at its ends.[8] These groups are designed to form stable, covalent bonds with specific functional groups found on biomolecules, such as the primary amines on lysine residues or the thiols on cysteine residues.[9][10] The choice of functional group chemistry is a critical decision that dictates the strategy and outcome of the conjugation reaction.[1]

Architectures of PEG Linkers

The structural design of a PEG linker profoundly influences the properties of the final conjugate.[11]

-

Linear PEG Linkers : These consist of a single, straight chain of ethylene glycol units with functional groups at one or both ends.[11][12] They are the most common type and are used extensively in protein conjugation and drug delivery.[12]

-

Branched PEG Linkers : Featuring multiple PEG arms extending from a central core, branched PEGs offer a larger hydrodynamic volume for a given molecular weight.[11][] This structure provides a superior "stealth" effect, leading to enhanced protection from immune recognition and enzymatic degradation.[11][14] JenKem Technology's proprietary Y-shaped branched PEGs, for instance, consist of two linear methoxy PEG chains attached to a central active core, which can reduce the number of attachment sites needed on a protein.[15]

-

Multi-Arm PEG Linkers : A more complex form of branched linkers with three or more arms, often used to create multivalent conjugates or hydrogels.[][16]

The choice between linear and branched architecture is a trade-off. Branched PEGs offer superior shielding and longer half-life, but their increased steric hindrance can sometimes negatively impact the biological activity of the conjugated molecule.[11]

Homobifunctional vs. Heterobifunctional Linkers

The reactivity of the terminal functional groups further classifies PEG linkers:

-

Homobifunctional Linkers (X-PEG-X) : These possess two identical reactive groups.[17] They are typically used for intramolecular crosslinking or polymerization.[1] When used to link two different molecules, they can lead to a mixture of undesirable products like homodimers, complicating purification.[1]

-

Heterobifunctional Linkers (X-PEG-Y) : Featuring two different reactive groups, these linkers allow for controlled, sequential conjugation of two distinct molecules.[1] This specificity is a major advantage in creating complex bioconjugates like antibody-drug conjugates (ADCs), where precise control is critical.[17] The sequential reaction process minimizes unwanted byproducts, leading to a more homogeneous product and higher yield.[17]

In Practice: A Protocol for Protein PEGylation with NHS Esters

One of the most common bioconjugation strategies involves reacting an N-hydroxysuccinimide (NHS) ester-activated PEG with primary amines (e.g., lysine residues) on a protein.[9] The NHS ester is highly reactive toward these amines at a neutral to slightly basic pH (7-9), forming a stable amide bond.[9][10]

Principle of the Reaction

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[9]

Step-by-Step Experimental Protocol

This protocol provides a generalized methodology for conjugating a PEG-NHS ester to a model protein.

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester (e.g., mPEG-succinimidyl valerate)

-

Amine-free buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[18]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[19]

-

Purification system: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes[18][20]

Procedure:

-

Protein Preparation :

-

PEG-NHS Ester Preparation :

-

Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[19]

-

Crucially, the NHS-ester moiety is susceptible to hydrolysis.[19] Therefore, dissolve the reagent in a small amount of anhydrous DMSO or DMF immediately before use to create a stock solution (e.g., 10 mM).[9][19] Do not prepare stock solutions for long-term storage.[19]

-

-

Conjugation Reaction :

-

Calculate the required volume of the PEG-NHS ester stock solution. The optimal molar ratio of PEG-NHS to protein can range from 5:1 to 50:1 and must be optimized for each specific protein and desired degree of PEGylation.[9] A 20-fold molar excess is a common starting point.[20]

-

Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[20]

-

Incubate the reaction. Typical conditions are 30-60 minutes at room temperature (20-25°C) or 2-4 hours at 4°C.[9][20] Lower temperatures can help minimize protein degradation and reduce the rate of NHS ester hydrolysis.[9][21]

-

-

Quenching the Reaction :

-

Purification of the Conjugate :

-

Remove unreacted PEG-NHS ester, the NHS byproduct, and any unmodified protein using size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.[9]

-

Factors Influencing Reaction Efficiency

The success of PEGylation is highly dependent on careful control of reaction parameters. The rate of the desired amidation reaction is in competition with the hydrolysis of the NHS ester, a process that is accelerated at higher pH.[21][22]

| Parameter | Typical Range | Rationale & Causality |

| pH | 7.0 - 8.5 | Balances amine reactivity with NHS ester stability. Primary amines must be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of NHS-ester hydrolysis also increases significantly with pH.[9][21][23] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient PEGylation by favoring the bimolecular reaction over the hydrolysis of the PEG reagent.[9] |

| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | This ratio directly influences the degree of PEGylation. It must be empirically determined to achieve the desired number of PEG chains per protein molecule.[9] |

| Temperature | 4°C to 25°C | Lower temperatures (4°C) slow down the reaction but significantly increase the stability (reduce hydrolysis) of the NHS ester, which can be beneficial for controlling the reaction.[9] |

| Reaction Time | 30 min to 4 hours | Must be optimized in conjunction with temperature. Longer times may be required at lower temperatures or with less reactive proteins.[9] |

Characterization: Validating a Successful Conjugation

Post-purification, it is essential to characterize the PEGylated conjugate to confirm its identity, purity, and the degree of PEGylation. No single technique provides a complete picture; a combination of methods is necessary.[24][25]

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : A primary tool for visualizing the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift. However, PEG can interfere with SDS binding, sometimes causing bands to appear smeared or broader than expected.[26][27]

-

HPLC (High-Performance Liquid Chromatography) :

-

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on hydrodynamic size and can resolve unmodified protein, mono-PEGylated, multi-PEGylated species, and aggregates.[25][27]

-

Reversed-Phase HPLC (RP-HPLC) can also be used, but the large, hydrophilic PEG chain can lead to poor resolution for high molecular weight PEGs.[25][27]

-

-

Mass Spectrometry (MS) : Provides the most accurate determination of the molecular weight of the conjugate, allowing for precise confirmation of the number of attached PEG chains.[24][25]

Conclusion and Future Outlook

PEG linkers are a cornerstone technology in bioconjugation, enabling the development of safer and more effective biopharmaceuticals.[1][2] From extending the half-life of therapeutic proteins to improving the solubility of antibody-drug conjugates, their impact is profound.[][17] The choice of linker architecture—linear versus branched, homobifunctional versus heterobifunctional—provides a sophisticated toolkit for chemists and drug developers to precisely tailor the properties of a final conjugate. As biopharmaceutical development continues to advance, the innovation in PEG linker chemistry and conjugation strategies will undoubtedly play a central role in creating the next generation of targeted therapies and diagnostics.

References

- A Head-to-Head Battle: Homobifunctional vs.

- A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Bioconjug

- Overview of PEG Linkers & Their Applic

- PEG Linkers in Antibody-Drug Conjug

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- PEGyl

- What are PEGylated Proteins?

- A Brief Description of the Advantages and Challenges of PEGyl

- Application Notes and Protocols for PEGylation of Proteins using NHS Esters - Benchchem.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug

- The impact of PEGyl

- How to Choose the Right PEG Linker for Your Research and Applic

- Application Instructions for Y-NHS-40K PEG Product for Amine PEGyl

- Literature review on the use of PEG linkers in bioconjug

- Protocol for PEG NHS Ester - BroadPharm.

- Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review.

- A Head-to-Head Comparison: Linear vs.

- Protocol for PEG NHS Reagents - AxisPharm.

- The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed.

- PEGylation and PEGyl

- Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGyl

- The Classification of Polymer PEG Deriv

- From Synthesis to Characterization of Site-Selective PEGyl

- Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Request PDF - ResearchG

- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F.

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.

- From Synthesis to Characterization of Site-Selective PEGyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. precisepeg.com [precisepeg.com]

- 15. One moment, please... [jenkemusa.com]

- 16. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 23. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. frontiersin.org [frontiersin.org]

- 26. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

hydrophilic nature of PEG spacers in drug delivery

An In-Depth Technical Guide to the Hydrophilic Nature of PEG Spacers in Drug Delivery

Authored by: Gemini, Senior Application Scientist

Abstract

The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone of modern drug delivery. This strategy leverages the unique physicochemical properties of PEG to dramatically improve the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals, nanoparticles, and small molecule drugs. At the heart of these improvements lies the profound hydrophilicity of the PEG spacer. This technical guide provides an in-depth exploration of the molecular principles governing PEG's hydrophilic nature and the causal relationships between this property and its transformative effects on drug efficacy and safety. We will dissect the mechanisms behind enhanced solubility, prolonged circulation, and reduced immunogenicity, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

The Physicochemical Foundation of PEG's Hydrophilicity

Polyethylene glycol is a synthetic, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units (-CH₂CH₂O-).[1][2][3] Its remarkable utility in drug delivery is a direct consequence of its interaction with aqueous environments at the molecular level.

The defining characteristic of PEG is the presence of ether oxygen atoms along its backbone. These oxygen atoms readily form hydrogen bonds with water molecules, leading to the formation of a tightly associated hydration shell around the polymer chain.[4][5][6] It is estimated that each ethylene oxide monomer unit can coordinate with two to three water molecules.[7] This hydration shell is fundamental to all the beneficial properties conferred by PEGylation.

This cloud of water effectively increases the molecule's hydrodynamic volume—its apparent size in solution—far beyond its actual molecular weight.[7][8][9] This increased size is a critical factor in altering the drug's interaction with biological systems, as we will explore in subsequent sections.

Caption: A PEG chain's ether oxygens form hydrogen bonds with water, creating a hydration shell.

Pharmacokinetic and Pharmacodynamic Consequences of Hydrophilicity

The hydration shell endowed by the PEG spacer is not merely a passive coating; it actively remodels the therapeutic agent's behavior in the body, leading to significant improvements in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][10][11]

Enhanced Solubility

A primary challenge in drug development is the poor aqueous solubility of many potent therapeutic compounds. The hydrophilic nature of PEG makes it an exceptional tool for overcoming this hurdle.[2][5][8][9][12] By conjugating a hydrophobic drug to a PEG spacer, the overall construct gains the favorable solubility characteristics of the PEG polymer, often enabling viable intravenous formulations for otherwise intractable molecules.[5]

The "Stealth" Effect: Prolonging Circulation and Evading the Immune System

Perhaps the most celebrated benefit of PEGylation is the "stealth" effect, which dramatically extends the circulation half-life of a therapeutic.[2][13][14] This is achieved through a dual mechanism rooted in PEG's hydrophilicity and increased hydrodynamic volume.

-

Reduced Renal Clearance: The kidneys filter waste from the blood based on size. The significantly increased hydrodynamic volume of a PEGylated drug prevents it from being rapidly cleared through glomerular filtration, thereby prolonging its residence time in the bloodstream.[1][5][7][8][9]

-

Evasion of the Mononuclear Phagocyte System (MPS): The body's immune system is primed to identify and eliminate foreign entities. When a "naked" drug or nanoparticle enters the bloodstream, it is quickly coated by blood proteins (opsonins), marking it for destruction by phagocytic cells of the MPS (also known as the reticuloendothelial system, RES).[2][15] The dense, dynamic hydration shell of the PEG spacer creates a steric barrier that physically blocks the adsorption of opsonins and recognition by immune cells.[5][13][14] This "masking" effect allows the PEGylated therapeutic to circulate undetected for a longer period, increasing its opportunity to reach the target site.[7][9]

Caption: PEGylation blocks opsonization and reduces renal clearance, prolonging circulation.

Reduced Immunogenicity and Enzymatic Degradation

For protein and peptide therapeutics, immunogenicity is a major concern. The host immune system can recognize the protein as foreign and mount an immune response, neutralizing the drug and potentially causing adverse effects. The PEG hydration shell can mask the antigenic epitopes on the protein's surface, making it less visible to the immune system and thereby reducing or eliminating an antibody-mediated response.[1][5][8][12][16] In a similar fashion, this steric shield also protects the therapeutic from degradation by proteolytic enzymes in the bloodstream, further enhancing its stability and half-life.[5][7][17]